molecular formula C10H10ClN3 B13213159 5-(3-Chlorophenyl)-1-methyl-1h-pyrazol-4-amine

5-(3-Chlorophenyl)-1-methyl-1h-pyrazol-4-amine

Cat. No.: B13213159
M. Wt: 207.66 g/mol
InChI Key: GUQMLJITEYCSEI-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-1-methyl-1h-pyrazol-4-amine: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-1-methyl-1h-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction using 3-chlorobenzoyl chloride and an appropriate base.

    Methylation: The methyl group can be introduced by methylation of the nitrogen atom using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically use readily available starting materials and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-Chlorophenyl)-1-methyl-1h-pyrazol-4-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a promising candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-1-methyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chlorophenyl)-1-methyl-1h-pyrazol-5-amine
  • 5-(4-Chlorophenyl)-1-methyl-1h-pyrazol-4-amine
  • 5-(3-Bromophenyl)-1-methyl-1h-pyrazol-4-amine

Uniqueness

5-(3-Chlorophenyl)-1-methyl-1h-pyrazol-4-amine is unique due to the specific positioning of the chlorophenyl and methyl groups on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

5-(3-chlorophenyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C10H10ClN3/c1-14-10(9(12)6-13-14)7-3-2-4-8(11)5-7/h2-6H,12H2,1H3

InChI Key

GUQMLJITEYCSEI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N)C2=CC(=CC=C2)Cl

Origin of Product

United States

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